N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide
Description
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-4-5-6-18(24)21-14-11-13(7-8-16(14)25-2)15-12-23-17(20-15)9-10-19(22-23)26-3/h7-12H,4-6H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYSLLKUWUURJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article delves into the compound's structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- Imidazo[1,2-b]pyridazine moiety : This core structure is known for its biological activity.
- Methoxy groups : Positioned at the 2 and 6 positions of the imidazo ring, these groups enhance solubility and biological interactions.
- Pentanamide side chain : This contributes to the compound's overall reactivity and binding affinity to biological targets.
The molecular formula is , with a molecular weight of approximately 388.427 g/mol .
Research indicates that this compound primarily exerts its biological effects through:
- Inhibition of the mTOR pathway : The mammalian target of rapamycin (mTOR) is crucial for regulating cell growth and proliferation. Inhibition of this pathway can lead to G1-phase cell cycle arrest, effectively halting cancer cell division .
- Suppression of key protein phosphorylation : The compound has been shown to reduce phosphorylation levels of proteins such as AKT and S6, which are involved in cell survival and growth signaling pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Mechanism | Target | Effect |
|---|---|---|---|
| mTOR Inhibition | Pathway inhibition | mTOR | Induces G1-phase arrest |
| Protein Phosphorylation Suppression | Reduces signaling | AKT, S6 | Decreases survival signaling |
| Anticancer Potential | Cell cycle modulation | Various cancer cells | Induces apoptosis |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. The mechanism involves inducing apoptosis in resistant cancer cells exposed to carcinogens like PhIP .
- Comparative Studies with Similar Compounds : Other compounds within the imidazo[1,2-b]pyridazine class have shown promising anticancer activities. For instance, Takinib, another imidazo derivative, acts as a kinase inhibitor targeting TAK1 kinase . This suggests that this compound may share similar therapeutic pathways.
- Pharmacokinetics and Toxicology : Further studies are required to evaluate the pharmacokinetic properties and potential toxicity of this compound. Initial assessments indicate favorable solubility profiles due to the methoxy substitutions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the phenyl ring, the amide chain length, or the heterocyclic core. Below is a detailed comparison based on molecular structure, synthesis, and available data:
Core Structure Modifications
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide ():
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide ():
Substituent Variations
2-Ethoxy-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide ():
- N-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide (): Key Difference: Chloro substituent on the phenyl ring and phenoxyacetamide chain. Impact: Chlorine’s electron-withdrawing effects could modulate electronic properties of the aromatic system, influencing receptor interactions .
Heterocyclic Core Analogues
- 3-(2-Fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-1-(2-methylphenyl)urea (): Key Difference: Urea linkage replaces the amide bond; 2-methylphenyl substituent.
Physicochemical and Pharmacological Data
Available data for select analogs highlight trends in molecular weight and solubility:
*Estimated based on molecular formula.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
